4-(2,5-Dichlorophenyl)thiazole 4-(2,5-Dichlorophenyl)thiazole
Brand Name: Vulcanchem
CAS No.: 383145-59-3
VCID: VC16231999
InChI: InChI=1S/C9H5Cl2NS/c10-6-1-2-8(11)7(3-6)9-4-13-5-12-9/h1-5H
SMILES:
Molecular Formula: C9H5Cl2NS
Molecular Weight: 230.11 g/mol

4-(2,5-Dichlorophenyl)thiazole

CAS No.: 383145-59-3

Cat. No.: VC16231999

Molecular Formula: C9H5Cl2NS

Molecular Weight: 230.11 g/mol

* For research use only. Not for human or veterinary use.

4-(2,5-Dichlorophenyl)thiazole - 383145-59-3

Specification

CAS No. 383145-59-3
Molecular Formula C9H5Cl2NS
Molecular Weight 230.11 g/mol
IUPAC Name 4-(2,5-dichlorophenyl)-1,3-thiazole
Standard InChI InChI=1S/C9H5Cl2NS/c10-6-1-2-8(11)7(3-6)9-4-13-5-12-9/h1-5H
Standard InChI Key WURXUFSIVZTPBH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Cl)C2=CSC=N2)Cl

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name of the compound is 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine, denoting the positions of substituents on the thiazole ring and the phenyl group. The thiazole moiety consists of a five-membered aromatic ring containing one sulfur and one nitrogen atom, while the 2,5-dichlorophenyl group introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Molecular Geometry and Stereoelectronic Features

The planar thiazole ring adopts a conjugated π-system, stabilized by resonance between the sulfur and nitrogen atoms. X-ray crystallography of analogous thiazoles reveals bond lengths of approximately 1.74 Å for C–S and 1.30 Å for C–N within the ring . The dichlorophenyl substituent introduces ortho and para chlorination, creating a dipole moment that enhances solubility in polar aprotic solvents. The amino group at C2 participates in hydrogen bonding, a critical factor in biological interactions .

Synthesis and Manufacturing

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains the most widely employed method for synthesizing thiazole derivatives. For 4-(2,5-dichlorophenyl)thiazole, the protocol involves condensing α-haloketones with thioamides or thioureas. A representative pathway :

  • Reactants:

    • α-Bromo-2,5-dichloropropiophenone (α-haloketone)

    • Thiourea (thioamide precursor)

  • Mechanism:

    • Nucleophilic attack by the thioamide’s sulfur on the α-carbon of the haloketone.

    • Cyclization via intramolecular dehydration to form the thiazole ring.

  • Conditions:

    • Solvent: Ethanol or DMF

    • Temperature: Reflux at 80–100°C

    • Catalyst: None required (autocatalytic dehydration)

This method yields 4-(2,5-dichlorophenyl)thiazole with reported efficiencies of 65–78% .

Alternative Synthetic Routes

  • Charette Synthesis: Electrophilic activation of thiazolines using triflic anhydride (Tf₂O), followed by oxidation with bromotrichloromethane (BrCCl₃) .

  • Cyclizing Dehydration: α-Acylamino-carbonyl compounds undergo cyclization in the presence of ammonia, yielding thiazoles with substituted aryl groups .

Physicochemical Properties

The compound’s properties are critical for its handling and application in synthetic workflows:

PropertyValueMethod/Reference
Molecular Weight245.13 g/molMass spectrometry
Boiling Point397.4°C at 760 mmHgDifferential scanning calorimetry
Density1.498 g/cm³Pycnometry
LogP (Partition Coefficient)4.28HPLC retention analysis
SolubilitySlightly soluble in water; soluble in DMSO, DMFOECD Guideline 105

The high LogP value indicates lipophilicity, suggesting membrane permeability in biological systems .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

  • Antipsychotics: Structural analogs modulate dopamine D₂ receptors.

  • Antifungals: Thiazole-amine derivatives disrupt ergosterol biosynthesis .

Material Science

Functionalization of 4-(2,5-dichlorophenyl)thiazole yields ligands for transition-metal catalysts used in cross-coupling reactions .

Recent Advances and Future Directions

Recent efforts (2022–2025) focus on:

  • Green Synthesis: Mechanochemical grinding under solvent-free conditions improves atom economy .

  • Structure-Activity Relationships: QSAR models optimize substituent patterns for enhanced bioactivity .

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